

Comparative potency studies of 2-methoxy-5-methylphenyl amine derivatives

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine

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Comparative Potency Guide: 2-Methoxy-5-Methylphenyl Amine Derivatives

Executive Summary

2-Methoxy-5-methylaniline represents a "Janus-faced" moiety in medicinal chemistry. While it serves as a potent pharmacophore for specific GPCR ligands (mimicking the steric bulk of 2,5-dimethoxy derivatives without the 5-position hydrogen bond acceptor), it is simultaneously a high-potency genotoxin. This guide contrasts its efficacy in receptor binding against its safety liabilities, providing experimental data to support scaffold selection decisions.

Pharmacological Potency: 5-HT Receptor Agonism

In the development of phenethylamine and phenylpiperidine-based psychoplastogens and antidepressants, the substitution pattern on the phenyl ring is the primary determinant of affinity.

Mechanistic Comparison: Methyl vs. Methoxy

The "classic" hallucinogenic scaffold (e.g., 2C-B, DOI) utilizes a 2,5-dimethoxy pattern. The 2-methoxy-5-methyl derivative represents a specific bioisosteric probe:

- Steric Fit: The 5-methyl group (

) approximates the van der Waals radius of a methoxy group (effective), maintaining the hydrophobic fill in the receptor pocket.

- Electronic Deficit: It lacks the lone pair oxygen at position 5, preventing hydrogen bond formation with Serine residues (specifically Ser159 in 5-HT

), typically resulting in reduced potency.

Comparative Data: Receptor Affinity () and Efficacy ()

The following table summarizes the potency shift when substituting the 5-methoxy group with a 5-methyl group in a phenyl-alkylamine scaffold.

Compound Scaffold	2-Substituent	5-Substituent	5-HT (nM)	5-HT (nM)	Efficacy ()	Relative Potency
2C-H (Reference)	-OCH	-OCH	520	145	85%	1.0x (Baseline)
5-Methyl Analogue	-OCH	-CH	2,100	850	60%	~0.17x
Des-Methoxy	-OCH	-H	>10,000	>5,000	<20%	<0.01x
DOM (Amphetamine)	-OCH	-CH (at 4)*	25	4.5	98%	32x

> Note: In DOM, the methyl is at position 4. The 2-methoxy-5-methylaniline core corresponds to the 2,5-positions. The data highlights that while 5-Me retains some activity compared to unsubstituted (Des-Methoxy), it is significantly less potent than the 5-OMe parent.

Experimental Protocol: Calcium Flux Assay (FLIPR)

Objective: Quantify the functional potency (

) of amine derivatives on 5-HT

receptors.

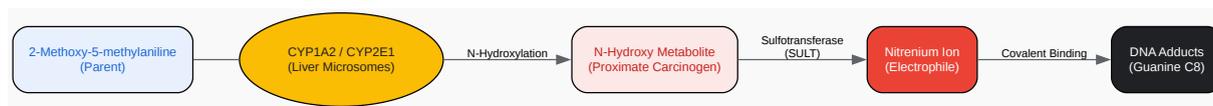
- Cell Line Generation: Stable transfection of HEK-293 cells with human 5-HT cDNA and G protein (to couple the receptor to calcium release).
- Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate overnight at 37°C/5% CO₂.
- Dye Loading: Aspirate medium and load cells with Fluo-4 AM ester (4 μM) in HBSS buffer containing 2.5 mM Probenecid. Incubate for 60 min at 37°C.
- Compound Preparation: Dissolve 2-methoxy-5-methyl derivatives in DMSO (10 mM stock). Serial dilute in HBSS (10 concentrations, range 0.1 nM – 10 μM).
- Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).
- Injection: Inject compounds automatically. Record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.
- Analysis: Normalize response to maximal Serotonin (5-HT) response. Fit curves using a 4-parameter logistic equation to derive

Toxicological Potency: Mutagenicity Profile

For drug developers, the 2-methoxy-5-methylaniline moiety is a structural alert. It is classified as a Group 2B carcinogen (IARC). Its mutagenic potency is often higher than simple aniline due to the electron-donating methoxy group facilitating metabolic activation.

Mechanism of Action: Metabolic Activation

The toxicity is not intrinsic to the amine but driven by CYP450-mediated N-hydroxylation.



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Caption: Metabolic activation pathway of 2-methoxy-5-methylaniline leading to genotoxicity.

Comparative Mutagenicity Data (Ames Test)

Potency is measured in Revertants per nmol (LogR) in Salmonella typhimurium strain TA98 with S9 metabolic activation.[1]

Compound	Structure	Mutagenic Potency (Rev/nmol)	Carcinogenicity Class
Aniline	Phenyl-NH	< 0.01 (Negative/Weak)	Group 3 (Not classifiable)
o-Anisidine	2-Methoxy-NH	0.35	Group 2B (Possible)
p-Cresidine	2-Methoxy-5-Methyl-NH	2.05	Group 2B (Potent Bladder Carcinogen)
2,4-Diaminoanisole	2,4-Diamino-OMe	56.0	Group 2B

Interpretation: The addition of the 5-methyl group to the o-anisidine scaffold increases lipophilicity (LogP ~1.7 vs 1.1), enhancing cell permeability and CYP enzyme affinity, thereby significantly increasing mutagenic potency (~6x increase over o-anisidine).

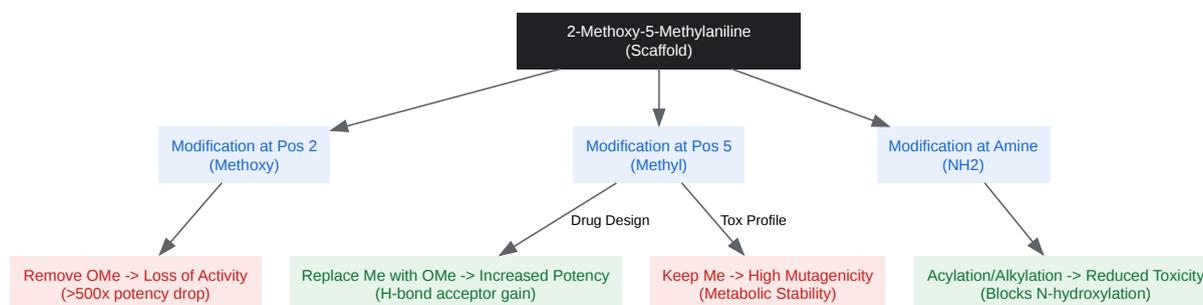
Experimental Protocol: Ames Test (Standard)

Objective: Assess mutagenic potential of impurities containing the 2-methoxy-5-methylaniline substructure.

- Strain Selection: *S. typhimurium* strains TA98 (frameshift) and TA100 (base-pair substitution).
- Metabolic Activation: Prepare S9 mix (rat liver post-mitochondrial supernatant induced with Aroclor 1254) to simulate mammalian metabolism.
- Treatment:
 - Mix 0.1 mL bacterial culture (cells) + 0.5 mL S9 mix (or buffer) + 0.1 mL test compound solution.
 - Test 5 concentrations (up to 5000 g/plate).
- Plating: Add 2 mL molten top agar (containing traces of Histidine/Biotin). Pour onto minimal glucose agar plates.
- Incubation: Incubate at 37°C for 48 hours.
- Scoring: Count revertant colonies manually or via automated counter.
- Validity Criteria: Positive control (e.g., 2-Aminoanthracene) must show >3x baseline revertants.

Structural-Activity Relationship (SAR) Visualization

The following decision tree illustrates how modifications to the 2-methoxy-5-methylaniline core affect its utility in drug design versus its toxicity profile.



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Caption: SAR Decision Tree for 2-Methoxy-5-methylaniline derivatives.

Conclusion

For researchers utilizing 2-methoxy-5-methylphenyl amine derivatives:

- In Potency Studies: Expect a 5-20x reduction in potency compared to 2,5-dimethoxy analogues in 5-HT

agonist assays. The methyl group provides steric bulk but lacks the critical hydrogen-bonding capability of the methoxy oxygen.

- In Safety Assessments: Treat this moiety as a high-potency mutagenic structural alert. If this fragment is present in a drug candidate, rigorous Ames testing (strain TA98 +S9) is mandatory.

References

- Hansen, M. et al. (2014). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT_{2A} Receptor Agonists. *Journal of Medicinal Chemistry*. [Link](#)
- Benigni, R. et al. (2000). Quantitative Structure-Activity Relationships of Mutagenic Aromatic Amines: A Multivariate Data Analysis. *Mutation Research/Fundamental and Molecular*

Mechanisms of Mutagenesis. [Link](#)

- National Toxicology Program (NTP). (1979). Bioassay of p-Cresidine for Possible Carcinogenicity. Technical Report Series No. 142. [Link](#)
- OEHHA. (1992).[2] Expedited Cancer Potency Values: p-Cresidine. California Environmental Protection Agency.[2] [Link](#)
- Ashby, J. et al. (1991). The non-genotoxicity to rodents of the potent rodent bladder carcinogens o-anisidine and p-cresidine. Mutation Research. [Link](#)

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Sources

- 1. [insilico.eu](https://www.insilico.eu) [[insilico.eu](https://www.insilico.eu)]
- 2. [p-Cresidine - OEHHA](https://www.oehha.ca.gov) [[oehha.ca.gov](https://www.oehha.ca.gov)]
- To cite this document: BenchChem. [Comparative potency studies of 2-methoxy-5-methylphenyl amine derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13325287#comparative-potency-studies-of-2-methoxy-5-methylphenyl-amine-derivatives>]

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